(p-SCN-Bn)-dota
Overview
Description
“(p-SCN-Bn)-dota” is a bifunctional chelating agent. It can simultaneously chelate radionuclides and link monoclonal antibody for radioimmunoresearch of tumor . The molecular weight of “(p-SCN-Bn)-dota” is 551.61 .
Synthesis Analysis
The synthesis of “(p-SCN-Bn)-dota” has remained problematic, which limits clinical utilization .Molecular Structure Analysis
The molecular structure of “(p-SCN-Bn)-dota” was analyzed using SDS-PAGE, FT-IR, and MALDI-TOF-MS. The results showed preserved antibody structure and an average of 6.1 p-SCN-Bn-DOTA groups per antibody molecule .Chemical Reactions Analysis
The conjugation strategies of “(p-SCN-Bn)-dota” have been screened and tested with SPECT imaging through 177Lu-labeling .Physical And Chemical Properties Analysis
“(p-SCN-Bn)-dota” has a density of 1.4±0.1 g/cm³, a boiling point of 826.9±65.0 °C at 760 mmHg, and a vapor pressure of 0.0±3.2 mmHg at 25°C .Scientific Research Applications
Radiolabeling and Imaging
- (p-SCN-Bn)-DOTA has been utilized for radiolabeling and imaging purposes. For example, a study demonstrated its use in conjugation with trastuzumab, an antibody targeting the HER2/neu receptor. This conjugate was radiolabeled with isotopes like (111)In and (177)Lu and showed promising in vivo behavior in mice with ovarian cancer xenografts. The conjugate displayed fast radiolabeling kinetics, high radiochemical purity, and enhanced in vivo biodistribution profiles, suggesting its potential in radioimmunotherapy and imaging of cancer (Price et al., 2013).
Radioimmunotherapy
- Radioimmunotherapy Applications : In radioimmunotherapy, (p-SCN-Bn)-DOTA has shown efficacy in the development of targeted radiopharmaceuticals. A study involved the synthesis of a bifunctional chelator conjugated to Nimotuzumab, a monoclonal antibody, which was then radiolabeled with Thorium-234. This approach aimed at targeting EGFR-overexpressing carcinomas, highlighting the potential of (p-SCN-Bn)-DOTA in creating targeted therapies for specific cancer types (Egorova et al., 2023).
Targeted Radionuclide Therapy
- Application in Targeted Radionuclide Therapy (TRNT) : In the field of TRNT, a promising cancer treatment method, (p-SCN-Bn)-DOTA has been used for labeling biomolecules with radionuclides like Terbium-161. A study demonstrated its successful conjugation to human serum albumin and evaluated the in vivo stability of these constructs in mice. This research supports the suitability of (p-SCN-Bn)-DOTA in TRNT, providing a pathway for the development of more efficient cancer therapies (Cassells et al., 2021).
Bone Imaging
- Bone Imaging Agent Development : The development of new bone-imaging agents using (p-SCN-Bn)-DOTA is another significant application. A study focused on creating a Gallium-DOTA complex-conjugated bisphosphonate, which has high affinity for bone. This research aimed at developing PET bone imaging agents, illustrating the versatility of (p-SCN-Bn)-DOTA in diagnostic imaging (Ogawa et al., 2011).
Safety And Hazards
Future Directions
Future research on “(p-SCN-Bn)-dota” could include the development of new synthesis methods to improve its stability and efficiency in aqueous solutions. New applications in drug delivery and molecular imaging are possible. Another direction could be the development of a platform for the production of multiple modal chelating and imaging agents using desferrioxamine and bovine albumin as a model .
properties
IUPAC Name |
2-[4,7,10-tris(carboxymethyl)-6-[(4-isothiocyanatophenyl)methyl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N5O8S/c30-21(31)13-26-5-6-27(14-22(32)33)9-10-29(16-24(36)37)20(12-28(8-7-26)15-23(34)35)11-18-1-3-19(4-2-18)25-17-38/h1-4,20H,5-16H2,(H,30,31)(H,32,33)(H,34,35)(H,36,37) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDOPJKHABYSVIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C(CN(CCN1CC(=O)O)CC(=O)O)CC2=CC=C(C=C2)N=C=S)CC(=O)O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N5O8S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10435844 | |
Record name | 2,2',2'',2'''-{2-[(4-Isothiocyanatophenyl)methyl]-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetrayl}tetraacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10435844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
551.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(p-SCN-Bn)-dota | |
CAS RN |
127985-74-4 | |
Record name | (p-SCN-Bn)-dota | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127985744 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2',2'',2'''-{2-[(4-Isothiocyanatophenyl)methyl]-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetrayl}tetraacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10435844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (P-SCN-BN)-DOTA | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13KT123BYW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.